molecular formula C12H16ClN B14518687 Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride CAS No. 62594-45-0

Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

Cat. No.: B14518687
CAS No.: 62594-45-0
M. Wt: 209.71 g/mol
InChI Key: NVNRBGJUVDXIJE-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their versatility and significant biological activities. The spirocyclic framework provides a rigid, three-dimensional structure that can interact with various biological targets, making it an attractive candidate for drug discovery and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves multi-component reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as L-proline, and yields high regio- and stereoselective products . Another approach involves the use of microwave-assisted multicomponent reactions, which significantly accelerate the reaction rates and improve yields .

Industrial Production Methods

Industrial production of spirocyclic compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound also interacts with neurotransmitter receptors, which may explain its potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride stands out due to its specific spirocyclic framework, which provides a balance between rigidity and flexibility. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .

Biological Activity

Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which combines an indene and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and protein binding. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound contributes to its distinct chemical properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. Notable mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways related to cell proliferation and apoptosis.

These interactions suggest that the compound could play a role in therapeutic applications, particularly in oncology and neuropharmacology.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits potential in inhibiting cancer cell proliferation through enzyme modulation.
Neuroprotective May provide protective effects against neurodegenerative diseases.
Antimicrobial Demonstrates activity against various microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Research : A study investigated the compound's effect on tumor cell lines. Results showed significant inhibition of cell growth in several cancer types, suggesting its potential as a lead compound for anticancer drug development .
  • Neuropharmacology : Another research focused on the neuroprotective effects of the compound. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells, hinting at its therapeutic potential for neurodegenerative disorders .
  • Antimicrobial Activity : Preliminary findings demonstrated that this compound exhibited antimicrobial properties against specific bacterial strains, making it a candidate for further pharmacological development .

Synthesis and Structural Similarities

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition reactions between indene derivatives and azomethine ylides .

Comparison with Similar Compounds

Compound Name Structural Features Unique Aspects
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochlorideBromine substitution on the indene ringEnhanced reactivity due to bromine presence
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochlorideDifferent spiro configurationPotentially different biological activities
2,3-Dihydrospiro[indene-1',4'-piperidine] hydrochloridePiperidine instead of pyrrolidineAltered pharmacological profile

The unique hydroxyl groups at the 4 and 5 positions of this compound enhance its solubility and interaction capabilities with biological targets compared to similar compounds .

Properties

CAS No.

62594-45-0

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-9-12(6-3-7-13-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

NVNRBGJUVDXIJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3C2)NC1.Cl

Origin of Product

United States

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